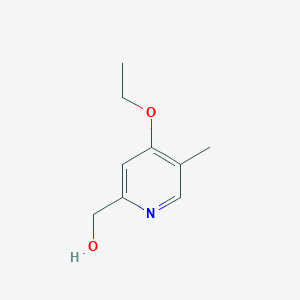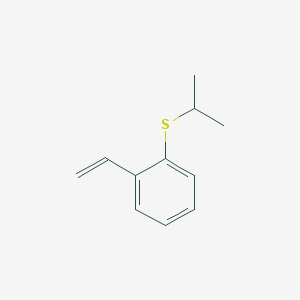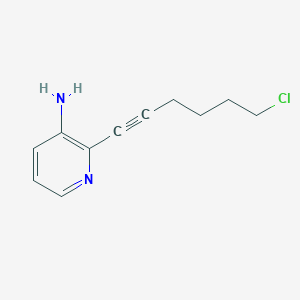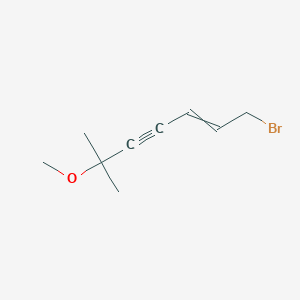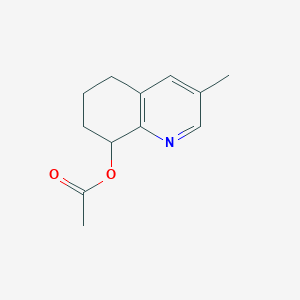
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline core with a methyl group at the 3-position and an acetoxy group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with methyl iodide, followed by acetylation using acetic anhydride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the acetoxy group at the 8-position.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an acetoxy group at the 8-position.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of both the methyl group at the 3-position and the acetoxy group at the 8-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl) acetate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
RPDAFZMUVCBGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)OC(=O)C)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
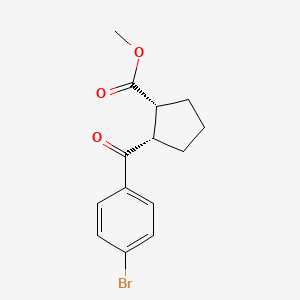
![7-Amino-8-isopropoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one](/img/structure/B8544387.png)
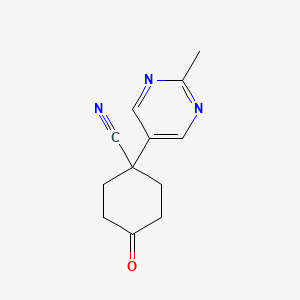
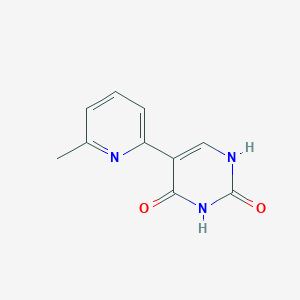
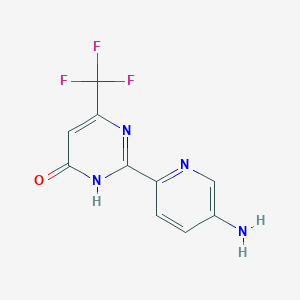
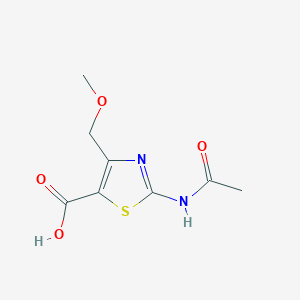
![1-[(2-Chloroethoxy)methyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B8544421.png)
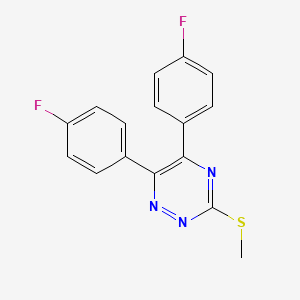
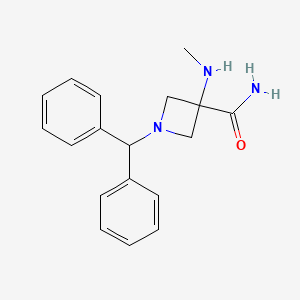
![Ethyl 4-({3-[4-(benzyloxy)phenyl]propyl}amino)benzoate](/img/structure/B8544439.png)
